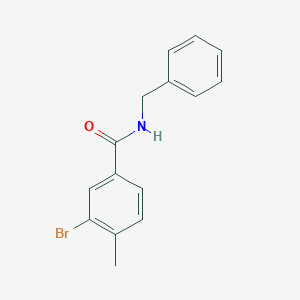![molecular formula C22H21BrN2O3S B321954 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B321954.png)
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound that features a bromine atom, a sulfonyl group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced via a sulfonyl chloride (R-SO2Cl) reaction with an amine group under basic conditions.
Amidation: The final step involves the formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can serve as a building block for more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology and Medicine
This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and medicinal chemistry research.
Industry
In material science, the compound can be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and bromine groups can play crucial roles in binding interactions and the overall pharmacophore.
類似化合物との比較
Similar Compounds
- 3-bromo-N,N-dimethylaniline
- 4-bromo-3-methylaniline
- 3-bromo-N,N-dimethylbenzenamine
Uniqueness
What sets 3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H21BrN2O3S |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
3-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-14-10-15(2)12-19(11-14)25-29(27,28)20-8-6-18(7-9-20)24-22(26)17-5-4-16(3)21(23)13-17/h4-13,25H,1-3H3,(H,24,26) |
InChIキー |
AKEJRRUOTPMZHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C)Br |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321871.png)
![N-(4-{[2-({5-nitro-2-furyl}methylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321873.png)
![3-bromo-N-{2-[(3-bromo-4-methylbenzoyl)amino]-1-methylethyl}-4-methylbenzamide](/img/structure/B321877.png)
![N-[4-({2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321878.png)
![N-(4-{[2-(4-NITROPHENOXY)ACETOHYDRAZIDO]CARBONYL}PHENYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B321879.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321880.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321881.png)
![N-(4-{[2-(5-bromo-2-furoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321882.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321883.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B321884.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321887.png)
![N-[4-({2-[(2,4-dichlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321888.png)
![N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE](/img/structure/B321889.png)

